molecular formula C20H15N3 B5706146 2-(2-Phenylquinazolin-4-yl)aniline

2-(2-Phenylquinazolin-4-yl)aniline

Cat. No.: B5706146
M. Wt: 297.4 g/mol
InChI Key: YSTRHURQSYIWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenylquinazolin-4-yl)aniline is a synthetically accessible quinazoline derivative that serves as a valuable scaffold in medicinal chemistry and drug discovery research. The quinazoline core is a privileged structure in pharmacology, recognized for its diverse biological activities . This specific aniline-functionalized analog is of particular interest for the design and synthesis of novel bioactive molecules, especially in the field of anticancer agent development . Several FDA-approved drugs, such as erlotinib, gefitinib, and lapatinib, are based on the quinazoline structure, underscoring its therapeutic significance . Researchers can utilize this compound as a key intermediate to create new molecular entities targeting various kinase pathways, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in oncology research . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-phenylquinazolin-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3/c21-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)22-20(23-19)14-8-2-1-3-9-14/h1-13H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTRHURQSYIWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Modern Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the life sciences and materials science. Among these, nitrogen-containing heterocycles are of paramount importance. The quinazoline (B50416) nucleus, a bicyclic system formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry. This term highlights its capacity to bind to a diverse range of biological targets, making it a versatile scaffold for drug discovery.

The specific molecule, 2-(2-phenylquinazolin-4-yl)aniline, is a member of the 4-anilinoquinazoline (B1210976) family. This class of compounds has garnered significant attention for its potent biological activities, particularly as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways. researchgate.net The presence of the 2-phenyl group can further influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets or conferring unique photophysical characteristics.

Historical Development and Significance of Quinazoline Derivatives in Chemical Research

The journey of quinazoline (B50416) chemistry began in the late 19th century. The first synthesis of a quinazoline derivative was reported in 1869 by Griess, followed by the synthesis of the parent quinazoline molecule, first reported by Bischler and Lang in 1895 through decarboxylation of its 2-carboxy derivative. researchgate.net Early methods, such as the Niementowski reaction, which involves the condensation of anthranilic acid with amides, provided foundational pathways to these structures. researchgate.net

Over the 20th century, the significance of quinazolines grew exponentially as their diverse biological activities were uncovered. researchgate.net Researchers identified a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. researchgate.net This has led to the development of several FDA-approved drugs based on the quinazoline scaffold, such as gefitinib (B1684475) and erlotinib, which are used in cancer therapy. researchgate.net The historical success of these derivatives continues to fuel research into new analogues like 2-(2-phenylquinazolin-4-yl)aniline.

Overview of Multidisciplinary Research Approaches Applied to the Compound

Strategic Design Principles for Precursor Synthesis

The successful synthesis of this compound hinges on the careful design and preparation of its precursors. The primary retrosynthetic disconnection reveals two key fragments: a 2-phenylquinazoline moiety bearing a suitable leaving group at the 4-position and an aniline derivative.

A common and critical precursor for the quinazoline (B50416) core is 2-aminobenzophenone (B122507) or its derivatives. This starting material contains the essential aniline and benzoyl functionalities required for the subsequent cyclization to form the quinazoline ring system. organic-chemistry.org Variations in the substituents on either the anthranilate or the phenyl ring of 2-aminobenzophenone allow for the introduction of diverse functionalities into the final product.

Another important precursor is 4-chloroquinazoline (B184009) , which serves as an electrophilic partner in nucleophilic substitution reactions. researchgate.net The chlorine atom at the C-4 position is highly susceptible to displacement by nucleophiles like anilines. The synthesis of substituted 4-chloroquinazolines often starts from the corresponding quinazolin-4-ones, which can be prepared through various condensation and cyclization reactions. These quinazolinones are then treated with a chlorinating agent, such as phosphoryl chloride, to yield the desired 4-chloroquinazoline intermediate. researchgate.net

The aniline fragment is the other key component. The choice of substituted anilines allows for the introduction of a wide array of chemical groups at the 4-position of the quinazoline ring, enabling the fine-tuning of the molecule's properties. nih.gov

Classical and Established Synthetic Routes

Traditional methods for the synthesis of this compound and its derivatives have been well-established, primarily relying on multi-step cyclization and condensation protocols, as well as nucleophilic substitution reactions.

Multi-Step Cyclization and Condensation Protocols

A frequently employed strategy involves the construction of the 2-phenylquinazoline core through a series of cyclization and condensation steps. One classical approach begins with the reaction of 2-aminobenzophenone with a source of the C2-carbon and the associated nitrogen atom. For instance, the reaction of 2-aminobenzophenone with benzaldehyde (B42025) and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst can lead to the formation of the 2-phenylquinazoline ring system. nih.gov

Another established route involves the initial formation of a 2-acylaminobenzamide, which then undergoes cyclization to form the quinazolinone. This intermediate can then be further modified. For example, 2-aminobenzamide (B116534) can react with various aldehydes to yield 2-substituted quinazolin-4(3H)-ones. nih.gov These quinazolinones can then be converted to the corresponding 4-chloroquinazolines, which are key intermediates for the introduction of the aniline moiety. researchgate.net

Nucleophilic Substitution Reactions at the Quinazoline C-4 Position

A cornerstone of 4-anilinoquinazoline (B1210976) synthesis is the nucleophilic aromatic substitution (SNA_r) reaction at the C-4 position of a quinazoline ring bearing a suitable leaving group, most commonly a chlorine atom. mdpi.com The reaction between a 4-chloroquinazoline and an aniline derivative is a widely used and efficient method to construct the target molecule. nih.govresearchgate.net

DFT calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline (B46505) possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more susceptible to nucleophilic attack compared to the C-2 position. mdpi.com This inherent electronic property underpins the regioselectivity of the substitution, favoring the formation of the 4-aminoquinazoline product. mdpi.com

The reaction conditions for these substitutions can vary. Electron-rich anilines often react readily with 4-chloroquinazolines under milder conditions, while electron-poor anilines may require more forcing conditions, such as higher temperatures or the use of microwave irradiation, to achieve good yields. nih.gov The choice of solvent and base also plays a crucial role in the efficiency of these reactions.

Contemporary and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This has led to the exploration of solvent-free and microwave-assisted pathways for the synthesis of quinazolines and their derivatives.

Solvent-Free Synthesis Methodologies

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced solvent waste, easier product isolation, and often, enhanced reaction rates. Several solvent-free methods for the synthesis of quinazolines and quinazolinones have been reported.

One approach involves the reaction of 2-aminobenzophenone, an aldehyde, and ammonium acetate in the presence of a catalyst under solvent-free conditions at elevated temperatures. nih.gov Another green methodology utilizes wet zinc oxide nanopowder as a catalyst for the cyclization of o-aminobenzamide with aldehydes under solvent-free conditions and exposure to air. researchgate.net The use of montmorillonite (B579905) K-10 clay as a solid support and catalyst for the reaction of anthranilic acid with various amides under solvent-free conditions has also been demonstrated to be an effective method for producing quinazolin-4(3H)-ones. ingentaconnect.com

Furthermore, a transition-metal-free approach for the synthesis of 2-phenylquinazolin-4(3H)-ones has been developed by mediating the oxidative condensation of 2-aminobenzamides and benzyl (B1604629) alcohols with t-BuONa under solvent-free conditions. researchgate.net

Microwave-Assisted Synthetic Pathways

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. benthamdirect.com The application of microwave technology to the synthesis of quinazolines has proven to be highly effective.

Microwave-assisted synthesis has been successfully employed in the N-arylation of 4-chloroquinazolines with a variety of anilines, including those bearing electron-donating and electron-withdrawing groups. nih.gov This method often provides the desired 4-anilinoquinazolines in good yields with significantly shorter reaction times compared to traditional heating. nih.gov For instance, the reaction of substituted methyl anthranilate with various isocyanates or isothiocyanates in a mixture of DMSO and water under microwave irradiation provides a rapid and efficient route to quinazolinediones and thioxoquinazolines. nih.gov

Photochemical and Electrochemical Synthetic Transformations

Recent years have witnessed a surge in the application of photochemical and electrochemical methods for the construction of heterocyclic compounds, including the quinazoline core. These techniques offer green and mild alternatives to traditional synthetic routes, often obviating the need for harsh reagents and high temperatures.

Photochemical Synthesis:

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. A notable catalyst-free, photoinduced one-pot, three-component reaction has been developed for the synthesis of 2,4-substituted quinazolines. nih.govnih.gov This method utilizes the irradiation of a mixture of a 2-amino-aryl ketone, an aldehyde, and ammonium acetate with a light-emitting diode (LED) at room temperature. nih.govnih.gov The broad substrate scope and successful gram-scale synthesis highlight the practical utility of this approach. nih.govnih.gov While not explicitly demonstrated for this compound, this methodology presents a promising avenue for its synthesis by selecting the appropriate 2-aminoaryl ketone and benzaldehyde.

Another innovative photochemical strategy involves the dehydrogenative synthesis of anilines from functionalized cyclohexanones and amines. nih.gov This non-canonical cross-coupling approach, employing a photoredox and cobalt-based catalytic system, allows for the site-selective formation of carbon-nitrogen bonds. nih.gov The subsequent desaturation of the cyclohexene (B86901) ring furnishes the aniline product. nih.gov This method could potentially be adapted for the synthesis of complex anilino-quinazolines.

Electrochemical Synthesis:

Organic electrosynthesis provides an environmentally benign pathway for constructing N-heterocycles by using electrons as reagents, thereby avoiding the use of chemical oxidants. researchgate.netmuni.cz Anodic oxidation has been successfully employed for the synthesis of quinazolines and quinazolinones. researchgate.netmuni.cz One such method involves the direct electrochemical oxidation of o-carbonyl-substituted anilines and amines in an undivided cell, yielding the desired quinazoline products in high yields under mild conditions. researchgate.netmuni.cz This metal-free and chemical oxidant-free approach is scalable and tolerates aqueous media. researchgate.netmuni.cz

A further refinement of this electrochemical approach involves the N–H/C(sp³)–H coupling of o-carbonyl anilines with amino acids or amines. beilstein-journals.org This protocol also proceeds under external chemical oxidant-free conditions and provides moderate to excellent yields of a variety of quinazolines, demonstrating its potential for the synthesis of complex derivatives. beilstein-journals.org

Method Key Features Reactants Conditions Reference
Photocatalytic SynthesisCatalyst-free, one-pot, three-component2-amino-aryl ketone, aldehyde, ammonium acetateLED irradiation, room temperature nih.govnih.gov
Electrochemical SynthesisMetal-free, oxidant-free, aqueous mediao-carbonyl-substituted anilines, aminesAnodic oxidation, 80 °C researchgate.netmuni.cz
Electrochemical N–H/C(sp³)–H CouplingExternal chemical oxidant-freeo-carbonyl anilines, amino acids/aminesElectrochemical protocol beilstein-journals.org

Catalytic Synthesis Innovations

Catalysis has revolutionized the synthesis of complex molecules, and the construction of the this compound framework has greatly benefited from these advancements. Both transition-metal catalysis and organocatalysis have provided powerful tools for the efficient and selective synthesis of this class of compounds.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated)

Transition metal-catalyzed cross-coupling reactions are a mainstay in modern organic synthesis. Palladium-catalyzed reactions, in particular, have been extensively used for the construction of 4-anilinoquinazolines.

A common and effective strategy involves the N-arylation of 4-chloroquinazolines with various anilines. beilstein-journals.org This approach has been utilized to synthesize a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines. beilstein-journals.org The reactions are often carried out under base-free conditions and are compatible with a range of substituents on the aniline ring, affording the desired products in high yields. beilstein-journals.org

Palladium catalysts, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), have also been employed in Suzuki cross-coupling reactions to synthesize complex quinazoline derivatives. For instance, novel quinazolinylphenyl-1,3,4-thiadiazole conjugates have been prepared by coupling bromo-substituted quinazolines with boronic acid pinacol (B44631) esters of 1,3,4-thiadiazoles. mdpi.comresearchgate.net

Beyond palladium, other transition metals have shown utility. Rhodium(III)-catalyzed site-selective C-H functionalization of 4-anilinoquinazolines with diazo compounds has been reported to generate fused polycyclic 4-anilinoquinazoline derivatives and N-quinazoline-indoles through a one-pot cascade approach. researchgate.net

Catalyst System Reaction Type Substrates Key Features Reference
Palladium-basedN-arylation4-chloro-2-phenylquinazolines, anilinesBase-free, high yields beilstein-journals.org
Pd(dppf)Cl₂Suzuki Cross-CouplingBromo-quinazolines, boronic acid estersSynthesis of complex conjugates mdpi.comresearchgate.net
Rhodium(III)C-H Functionalization/Annulation4-anilinoquinazolines, diazo compoundsOne-pot cascade, fused polycyclics researchgate.net

Organocatalytic Strategies

Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis. While the direct organocatalytic synthesis of this compound is not extensively documented, related quinazolinone and dihydroquinazolinone structures have been successfully prepared using these methods. frontiersin.orgdntb.gov.uanih.gov

For example, glutamic acid has been employed as a biodegradable and eco-friendly organocatalyst for the multicomponent synthesis of N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamide derivatives. nih.gov This reaction proceeds via the condensation of isatoic anhydride, isoniazid, and an aromatic aldehyde. nih.gov Similarly, L-proline has been shown to catalyze the one-pot multicomponent synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one derivatives. frontiersin.org These methodologies highlight the potential of organocatalysis to be extended to the synthesis of 4-anilinoquinazolines.

Domino and Cascade Reaction Sequences for Enhanced Efficiency

Domino and cascade reactions offer a significant increase in synthetic efficiency by combining multiple bond-forming events in a single operation, thereby reducing the number of synthetic steps, purifications, and waste generation.

A highly efficient Fe/Cu relay-catalyzed domino protocol has been developed for the synthesis of 2-phenylquinazolin-4-amines from readily available ortho-halogenated benzonitriles, aldehydes, and sodium azide (B81097). nih.gov This elegant domino process involves a sequence of iron-mediated [3+2] cycloaddition, copper-catalyzed SNAr, reduction, cyclization, oxidation, and copper-catalyzed denitrogenation. nih.gov

Cascade reactions have also been employed for the synthesis of related heterocyclic systems. For instance, a palladium-catalyzed cascade C-C coupling/cyclization/aromatization of 2-(4-oxoquinazolin-3(4H)-yl)acetonitrile derivatives with arylboronic acids has been used to synthesize pyrazino-fused quinazolinones in water. rsc.org Another example is the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates to produce N⁴-substituted 2,4-diaminoquinazolines. organic-chemistry.org These strategies showcase the power of cascade reactions in rapidly assembling complex molecular architectures.

Post-Synthetic Functionalization and Derivatization Strategies

Post-synthetic modification of a pre-formed scaffold is a powerful strategy for generating a library of analogs for structure-activity relationship studies and for fine-tuning the properties of a lead compound.

Modification of the Anilino Substituent

The anilino moiety of this compound offers a prime site for modification to explore its impact on biological activity. The synthesis of various 4-anilinoquinazoline derivatives with diverse substituents on the aniline ring has been a common strategy in medicinal chemistry. researchgate.net

For instance, the synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives revealed that a hydrogen-bonding accepting group at the C(4) position of the 4-anilino moiety is crucial for cytotoxicity. nih.gov Modifications at the 3'-position of the anilino group have also been explored, with docking studies indicating that these changes have little interference with the essential hydrogen bonding interactions with target proteins. researchgate.net The introduction of various substituents, including halogens and alkoxy groups, on the aniline ring is a widely used approach to modulate the electronic and steric properties of the molecule. researchgate.net

Functionalization of the Quinazoline Core

The strategic introduction of functional groups onto the quinazoline ring of this compound and its derivatives is a powerful approach to modulate their physicochemical and biological properties. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled precise modifications that were previously challenging.

One of the most elegant strategies for the functionalization of 4-anilinoquinazolines is the rhodium(III)-catalyzed site-selective C-H bond activation. researchgate.netresearchgate.net This methodology allows for the direct introduction of various substituents at the C-8 position of the quinazoline ring. The reaction typically employs a catalytic amount of a rhodium complex, such as [RhCp*Cl₂]₂, and a diazo compound as the coupling partner. The reaction proceeds via a C-H activation, carbene insertion, and annulation/functionalization sequence. researchgate.net This one-pot cascade approach can be tailored to produce either fused polycyclic derivatives or N-quinazoline-indoles, depending on the substrates and additives used. researchgate.net

For instance, the reaction of N-(3-methoxyphenyl)-2-phenylquinazolin-4-amine with ethyl 2-diazo-3-oxobutanoate in the presence of a rhodium catalyst and an acetic acid additive leads to the formation of a C-8 functionalized product. The versatility of this method is showcased by its compatibility with a range of diazo compounds, enabling the introduction of diverse functional groups.

Another important functionalization strategy is the introduction of halogen atoms, which serve as versatile handles for further synthetic transformations, such as cross-coupling reactions. The synthesis of 6-halo-2-phenyl-substituted 4-anilinoquinazolines has been reported through a multi-step sequence starting from a halogenated anthranilamide. For example, 2-amino-5-bromobenzamide (B60110) can be cyclized with benzaldehyde, followed by dehydrogenation and chlorination to yield 6-bromo-4-chloro-2-phenylquinazoline. Subsequent microwave-mediated N-arylation with a substituted aniline affords the desired 6-bromo-2-phenyl-4-anilinoquinazoline derivative in good yields. semanticscholar.org This approach highlights that functionalization can be achieved on a precursor before the final assembly of the target molecule.

Furthermore, the introduction of basic side chains at the C-7 position of the quinazoline nucleus has been explored to enhance the pharmacological properties of 4-anilinoquinazolines. nih.gov These modifications are typically achieved by synthesizing a 7-hydroxy or 7-fluoro-4-anilinoquinazoline intermediate, followed by nucleophilic substitution with an appropriate amine-containing side chain. This functionalization strategy has been shown to significantly improve aqueous solubility, a critical parameter for drug development. nih.gov

Table 1: Examples of Functionalization of the Quinazoline Core in 4-Anilinoquinazoline Derivatives

Starting Material Reagents and Conditions Product Yield (%) Reference
N-(3-methoxyphenyl)-2-phenylquinazolin-4-amine Ethyl 2-diazo-3-oxobutanoate, [RhCp*Cl₂]₂, AgSbF₆, AcOH, DCE, 80 °C 8-Substituted-N-(3-methoxyphenyl)-2-phenylquinazolin-4-amine derivative N/A researchgate.net
6-Bromo-4-chloro-2-phenylquinazoline N-methyl-4-methoxyaniline, THF/H₂O, Microwave 6-Bromo-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine 96 semanticscholar.org
4-Anilino-7-fluoroquinazoline 1-Methylpiperazine, NMP, 140 °C 4-Anilino-7-(4-methylpiperazin-1-yl)quinazoline N/A nih.gov

Annulation Reactions to Create Fused Ring Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are instrumental in creating complex, polycyclic architectures from the this compound scaffold. These fused systems often exhibit unique biological activities and photophysical properties due to their rigid and planar structures.

A powerful method for constructing fused ring systems is the rhodium(III)-catalyzed C-H activation and annulation of 4-anilinoquinazolines with diazo compounds. researchgate.netresearchgate.net This strategy can lead to the formation of fused polycyclic 4-anilinoquinazoline derivatives. The reaction proceeds through a one-pot cascade that establishes multiple new bonds and a new heterocyclic ring. The outcome of the reaction can be directed by the choice of additives, allowing for selective synthesis of different fused systems. researchgate.net

Another approach to building fused ring systems involves the use of multicomponent reactions (MCRs). A bifurcated Ugi four-component reaction (Ugi-4CR) has been developed for the rapid synthesis of diverse polycyclic quinazolinones. nih.gov In one pathway, an ammonia-Ugi-4CR is followed by a palladium-catalyzed annulation to construct the fused ring. This method allows for the efficient assembly of complex scaffolds from simple starting materials in a limited number of steps. nih.gov

The synthesis of triazole-fused quinazolines represents another important annulation strategy. For example, a 2-phenyl-4-(prop-2-yn-1-yloxy)quinazoline derivative can be prepared from 2-phenylquinazolin-4(3H)-one and propargyl bromide. nih.gov This alkyne-containing intermediate can then undergo a "click" reaction with an azide to form a triazole ring, which is attached to the quinazoline core via an oxymethyl linker. While not a direct fusion to the quinazoline ring itself, this demonstrates the construction of appended heterocyclic rings, which is a closely related concept.

Electrophilic cyclization of N-(2-alkynyl)anilines is a fundamental annulation reaction that produces quinolines, which are structurally related to quinazolines. nih.govnih.gov This reaction, typically promoted by electrophiles like iodine or phenylselenyl bromide, proceeds via a 6-endo-dig cyclization. While this method does not start from a pre-formed quinazoline, the principles of intramolecular cyclization of a side chain onto an aniline ring are highly relevant to potential annulation strategies for this compound derivatives that bear appropriate reactive groups on the aniline moiety.

Table 2: Examples of Annulation Reactions for Fused Quinazoline Systems

Starting Material Reagents and Conditions Fused Product Yield (%) Reference
N-Phenyl-2-phenylquinazolin-4-amine α-Diazo-β-ketoester, [RhCp*Cl₂]₂, AgSbF₆, DCE, 80 °C Fused polycyclic 4-anilinoquinazoline N/A researchgate.net
2-Formylbenzonitrile, Ammonia, Isocyanide, 2-Bromobenzoic acid 1. Ugi-4CR; 2. Pd-catalyzed annulation Polycyclic quinazolinone N/A nih.gov
2-Phenyl-4-(prop-2-yn-1-yloxy)quinazoline Substituted phenyl azide, Et₃N, NaN₃, CuSO₄ N-Phenyl-2-(4-(((2-phenylquinazolin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivative N/A nih.gov

Detailed Reaction Mechanisms of Compound Formation

The synthesis of this compound typically involves the construction of the quinazoline core, a process that can be achieved through various synthetic strategies. These methods often rely on cyclization and ring-closure reactions, where the careful orchestration of reactants and conditions dictates the reaction pathway and the formation of specific intermediates.

Investigation of Cyclization and Ring-Closure Mechanisms

The formation of the 2-phenylquinazoline scaffold often proceeds through the condensation of an anthranilic acid derivative with a benzoyl-containing moiety, or from 2-aminobenzylamine and an appropriate reaction partner. A prominent route involves the reaction of 2-aminobenzonitriles with Grignard reagents followed by cyclization. Another common approach is the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with a source of nitrogen, such as ammonia or its derivatives, and a suitable coupling partner.

One plausible mechanism for the formation of a compound structurally similar to this compound, specifically 2-phenylquinazolin-4-amine derivatives, involves a multi-step process catalyzed by transition metals like iron and copper. A proposed mechanism begins with the coordination of the catalyst to the reactants, facilitating the initial C-N bond formation. Subsequent intramolecular cyclization leads to a dihydroquinazoline intermediate, which then undergoes aromatization to yield the final quinazoline product. researchgate.netnih.gov

Various catalytic systems have been developed to promote these cyclization reactions, each with its own mechanistic nuances. For instance, copper-catalyzed syntheses of quinazolines from 2-aminobenzylamines and amines under aerobic conditions suggest a mechanism involving the oxidation of the benzylamine to an imine, followed by cyclization and subsequent aromatization. nih.gov Similarly, iron-catalyzed methods have been shown to be effective, proceeding through a cascade of reactions that efficiently construct the quinazoline core.

The choice of reactants and catalysts significantly influences the reaction pathway. For example, the use of 2-aminobenzyl alcohols with aldehydes in the presence of a copper catalyst and an oxidizing agent proceeds via the initial oxidation of the alcohol to the corresponding aldehyde, followed by condensation with the second aldehyde and ammonia (from an ammonium salt), cyclization, and finally aromatization. nih.gov

Role of Reactive Intermediates in Synthesis Pathways

Reactive intermediates are transient species that are formed during a chemical reaction and are crucial in determining the final product. youtube.comlibretexts.org In the synthesis of this compound and its analogs, several key reactive intermediates have been proposed and, in some cases, identified.

A common and significant intermediate in many quinazoline syntheses is the dihydroquinazoline derivative. nih.gov This intermediate is formed after the initial cyclization step but before the final aromatization. Its stability and reactivity are influenced by the substituents present on the ring system. The conversion of the dihydroquinazoline to the final aromatic quinazoline is a critical step, often requiring an oxidizing agent or occurring spontaneously with the elimination of a small molecule like water or hydrogen.

Other potential reactive intermediates include imines , formed from the condensation of an amine and a carbonyl compound, and amidines . In syntheses starting from 2-aminobenzonitriles, the initial addition of a nucleophile (like a Grignard reagent) to the nitrile group forms an imidoyl intermediate, which then undergoes cyclization.

The nature of these intermediates can be influenced by the reaction conditions. For instance, in metal-catalyzed reactions, organometallic intermediates where the metal center is coordinated to the reactants play a pivotal role in activating the substrates and facilitating the key bond-forming steps. The study of these short-lived species often relies on indirect evidence, such as trapping experiments or computational modeling, due to their inherent instability. nih.govwiley.com

Mechanistic Studies of Post-Synthetic Derivatization Reactions

Once the this compound scaffold is formed, it can undergo a variety of post-synthetic modifications to introduce new functional groups and modulate its properties. These reactions primarily involve the aromatic rings of the molecule.

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms on the Aryl Moieties

The two aryl moieties of this compound—the phenyl ring at the 2-position and the aniline ring at the 4-position—exhibit different reactivities towards aromatic substitution.

Electrophilic Aromatic Substitution (SEAr):

The aniline moiety, with its electron-donating amino group, is highly activated towards electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.comlibretexts.org The amino group directs incoming electrophiles to the ortho and para positions relative to itself. The general mechanism for SEAr involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.org

The phenyl ring at the 2-position of the quinazoline is less activated than the aniline ring. The quinazoline ring itself can be considered as a deactivating group due to the electronegativity of the nitrogen atoms, making electrophilic substitution on the attached phenyl ring more challenging. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a key reaction for modifying the quinazoline ring, particularly at the 4-position. If the starting material is a 4-halo-2-phenylquinazoline, the halogen can be displaced by a nucleophile, such as the amino group of aniline in the final step of the synthesis of the title compound. The SNAr mechanism typically proceeds via an addition-elimination pathway. nih.govchemistrysteps.com

The reaction is initiated by the attack of the nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . chemistrysteps.com The presence of electron-withdrawing groups on the aromatic ring, such as the nitrogen atoms in the quinazoline system, helps to stabilize this intermediate. In the subsequent elimination step, the leaving group is expelled, and the aromaticity of the ring is restored. The regioselectivity of this reaction is high, with nucleophilic attack preferentially occurring at the C4 position of the quinazoline ring. nih.gov

Addition-Elimination Pathways

As mentioned above, the addition-elimination mechanism is central to nucleophilic aromatic substitution on the quinazoline ring. chemistrysteps.comrsc.org This two-step process is distinct from the one-step SN2 mechanism and the two-step SN1 mechanism observed in aliphatic systems.

The rate of the addition-elimination reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. Stronger nucleophiles and better leaving groups generally accelerate the reaction. The stability of the Meisenheimer complex is also a critical factor; the more stable the intermediate, the lower the activation energy for its formation and the faster the reaction. The electron-withdrawing character of the quinazoline ring is instrumental in stabilizing this intermediate through resonance.

Photoreactivity and Excited-State Reaction Mechanisms

The photoreactivity of quinazoline derivatives is an area of growing interest, with potential applications in photodynamic therapy, fluorescence imaging, and materials science. The absorption of light by this compound can lead to the formation of electronically excited states, which can then undergo various photophysical and photochemical processes.

Upon excitation, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, it can relax back to the ground state via radiative (fluorescence) or non-radiative (internal conversion) pathways. Alternatively, it can undergo intersystem crossing to a triplet state (T₁).

Studies on structurally related 2-aryl quinazoline derivatives have shown that they can exhibit significant fluorescence with large Stokes shifts, indicating a substantial change in geometry or electronic distribution in the excited state. acs.orgmdpi.com The photophysical properties, such as the absorption and emission wavelengths and the fluorescence quantum yield, are often sensitive to the solvent polarity. A large red shift in the emission maximum with increasing solvent polarity is indicative of the formation of an intramolecular charge transfer (ICT) state in the excited state. acs.org In this ICT state, there is a significant separation of charge between an electron-donating part of the molecule and an electron-accepting part. For this compound, the aniline moiety can act as the electron donor and the phenylquinazoline core as the acceptor.

The excited states of such molecules can also be involved in photochemical reactions. Possible photoreactive pathways include:

Photodimerization: Excited molecules can react with ground-state molecules to form dimers.

Photooxidation: The excited molecule can react with molecular oxygen to generate reactive oxygen species (ROS) such as singlet oxygen or superoxide radicals.

Photodegradation: The absorption of light can lead to the cleavage of chemical bonds and the decomposition of the molecule.

The specific photoreactive pathways for this compound would depend on the specific conditions, such as the wavelength of light, the solvent, and the presence of other reactive species. While detailed studies on the photoreactivity of this specific compound are limited, the general principles observed for other quinazoline derivatives provide a framework for understanding its potential behavior upon irradiation. rsc.org

Electrochemical Reaction Mechanisms

General Principles of Electrochemical Reactions of Related Compounds:

The electrochemical synthesis of quinazoline and quinazolinone derivatives often proceeds through anodic oxidation. nih.govacs.org These processes are typically metal-free and avoid the need for chemical oxidants, presenting a greener chemical approach. nih.govacs.orgbohrium.com The proposed mechanisms in these syntheses frequently involve the initial oxidation of a substrate to form a radical cation or an imine intermediate, which then undergoes further reactions, such as cyclization, to form the final heterocyclic product. bohrium.com

For instance, the electrosynthesis of quinazolinones from 2-aminobenzamides has been proposed to occur via the generation of a cationic radical at the anode, followed by proton loss, further anodic oxidation to an imine, and subsequent intramolecular cyclization. bohrium.com Similarly, the electrochemical synthesis of quinazolines can be achieved through the anodic oxidation of o-carbonyl-substituted anilines and amines. nih.govacs.org

The aniline portion of the molecule is also well-known for its electrochemical activity. The anodic oxidation of aniline and its derivatives has been extensively studied and is known to proceed through various pathways, including polymerization to form polyaniline. scilit.com The oxidation of substituted anilines can lead to a variety of products depending on the reaction conditions. nih.gov

Postulated Electrochemical Behavior of this compound:

Based on the behavior of related compounds, the electrochemical oxidation of this compound would likely involve the aniline nitrogen atom as the initial site of electron transfer, forming a radical cation. The stability and subsequent reaction of this radical cation would be influenced by the electron-withdrawing or -donating nature of the 2-phenylquinazoline substituent. The quinazoline ring itself can also undergo electrochemical reduction or oxidation, although the presence of the electron-rich aniline group would likely make oxidation the more favorable initial process.

A study on a donor-acceptor molecule containing both phenylquinoline and phenothiazine (a compound with some structural similarities to aniline derivatives) moieties showed that the electrochemical behavior of the individual components was largely retained, suggesting limited electronic delocalization between the two parts in that specific geometric arrangement. nih.gov This could imply that the electrochemical signature of this compound might show distinct oxidation waves corresponding to the aniline and quinazoline fragments.

Illustrative Data from Related Systems:

While specific data for this compound is not available, the following table illustrates the type of data obtained from cyclic voltammetry studies of related heterocyclic systems. This data is crucial for understanding their electrochemical properties.

Compound/SystemRedox ProcessPotential (V)Method/ConditionsReference
1,2,4-Oxadiazoline DerivativeOxidation (Eox)+1.24 (vs SCE)DMSO acs.org
1,2,4-Oxadiazoline DerivativeReduction (Ered)-2.16 (vs SCE)DMSO acs.org
Co(tpy)(phen)Cl2CoIII/II+0.35 (vs Ag/AgCl)Acetonitrile researchgate.net
Co(tpy)(phen)Cl2CoII/I-0.81 (vs Ag/AgCl)Acetonitrile researchgate.net
Co(tpy)(phen)Cl2CoI/0-1.37 (vs Ag/AgCl)Acetonitrile researchgate.net

This table is for illustrative purposes to show the kind of data generated in electrochemical studies and does not represent data for this compound.

Further dedicated electrochemical investigation of this compound is necessary to fully elucidate its specific reaction mechanisms, including the precise oxidation and reduction potentials, the identification of intermediates, and the final products of its electrochemical transformations.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in a molecule. For a comprehensive structural elucidation of this compound, a suite of one-dimensional and multidimensional NMR experiments would be necessary.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multidimensional NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) coupling networks within the molecule, confirming the connectivity of adjacent protons in the phenyl and aniline rings, as well as the quinazoline core.

HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded proton and carbon atoms, HSQC would provide a clear map of which protons are attached to which carbons, greatly simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial for establishing the connectivity between the phenyl and quinazoline rings, and between the aniline moiety and the quinazoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. This would be instrumental in determining the preferred conformation of the molecule, particularly the relative orientation of the phenyl and aniline rings with respect to the quinazoline plane.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on related structures, is presented below. The actual experimental values would be necessary for a definitive assignment.

Atom PositionHypothetical ¹³C Chemical Shift (ppm)Hypothetical ¹H Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
Phenyl C1'138.5-H2', H6'H-Aniline
Phenyl C2'/C6'128.88.2 (d)C4', C1'H3', H5'
Phenyl C3'/C5'129.27.5 (t)C1', C5'/C3'H2', H4', H6'
Phenyl C4'131.07.6 (t)C2', C6'H3', H5'
Quinazoline C2160.0-H-Phenyl, H5H-Phenyl
Quinazoline C4168.0-H-Aniline, H5H-Aniline
Quinazoline C4a122.0-H5, H8-
Quinazoline C5127.57.8 (d)C4, C7, C8aH6
Quinazoline C6127.07.4 (t)C8, C4aH5, H7
Quinazoline C7134.07.7 (t)C5, C8aH6, H8
Quinazoline C8126.58.1 (d)C6, C4aH7
Quinazoline C8a149.0-H5, H8-
Aniline C1''145.0-H2'', H6'', NH₂H-Phenyl
Aniline C2''/C6''115.06.8 (d)C4'', C1''H3'', H5'', NH₂
Aniline C3''/C5''129.57.2 (t)C1'', C5''/C3''H2'', H4'', H6''
Aniline C4''120.06.9 (t)C2'', C6''H3'', H5''
Aniline NH₂-5.5 (s, br)C1''H2'', H6''

Solid-State NMR for Polymorphic Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful technique for studying polymorphism as it is sensitive to the local environment of the nuclei in the solid state. Different polymorphs of this compound would be expected to exhibit distinct ¹³C and ¹⁵N ssNMR spectra due to differences in crystal packing and intermolecular interactions. Cross-polarization magic-angle spinning (CP/MAS) experiments would be the standard technique employed. The detection of multiple sets of resonances in the ssNMR spectrum of a sample would be a clear indication of the presence of a polymorphic mixture.

Single-Crystal X-ray Diffraction Analysis

The definitive determination of the three-dimensional structure of a molecule in the solid state is achieved through single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles for this compound.

Determination of Absolute Configuration and Tautomeric Forms

For a chiral molecule, single-crystal X-ray diffraction can determine its absolute configuration. While this compound is not inherently chiral, it could crystallize in a chiral space group. More relevant to this compound would be the unambiguous identification of any potential tautomeric forms. For instance, the presence of the aniline -NH₂ group and the quinazoline nitrogen atoms could theoretically allow for proton tautomerism, which X-ray diffraction could resolve by locating the hydrogen atoms.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis is crucial for understanding intermolecular interactions. For this compound, the presence of the amine group (-NH₂) and the quinazoline nitrogen atoms suggests the potential for hydrogen bonding. The analysis would detail the hydrogen bond donors and acceptors, their geometries, and how these interactions build up the three-dimensional crystal structure. Pi-pi stacking interactions between the aromatic rings would also be anticipated and could be characterized by the distances and orientations between the rings.

A hypothetical table of crystallographic data is provided below, which would be populated with experimental data from a successful single-crystal X-ray diffraction study.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1510
Z4
Key Hydrogen Bond (D-H···A)N-H···N (quinazoline)
H···A distance (Å)2.1
D-H···A angle (°)165
π-π Stacking Distance (Å)3.5 (inter-quinazoline)

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound (C₂₀H₁₅N₃), the expected exact mass would be calculated and compared to the experimental value.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the structural components of the molecule, providing further confirmation of its identity. The fragmentation pattern would likely involve characteristic losses of the phenyl and aniline moieties, as well as cleavages within the quinazoline ring system.

A table outlining a plausible fragmentation pathway is presented below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
309.13232.10C₆H₅ (Phenyl radical)[M - Ph]⁺
309.13217.09C₆H₆N (Anilino radical)[M - Aniline]⁺
232.10205.09HCN (Hydrogen cyanide)[M - Ph - HCN]⁺
217.09190.08HCN (Hydrogen cyanide)[M - Aniline - HCN]⁺

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of conformational isomers. By analyzing the vibrational modes of the molecule, researchers can gain a deeper understanding of the intra- and intermolecular interactions that dictate its preferred spatial arrangement.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint, with specific peaks corresponding to the vibrational frequencies of different functional groups. For this compound, the FTIR spectrum is characterized by a series of distinct bands that confirm the presence of its key structural motifs.

Theoretical studies on related quinazoline derivatives provide a basis for assigning the principal vibrational modes. acs.orgacs.org The spectrum is typically dominated by vibrations of the quinazoline core, the pendant phenyl ring, and the aniline moiety. The N-H stretching vibrations of the primary amine group in the aniline substituent are expected to appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. The precise position and number of these peaks can be sensitive to hydrogen bonding and the conformational orientation of the aniline ring.

Interactive Data Table: Predicted FTIR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group/Moiety
3300-3500N-H StretchAniline NH₂
3000-3100Aromatic C-H StretchQuinazoline, Phenyl, Aniline Rings
1620-1640C=N StretchQuinazoline Ring
1450-1610C=C StretchAromatic Rings
1250-1350C-N StretchAryl-Amine
700-900C-H Out-of-Plane BendingAromatic Rings

Note: The data in this table are predictive and based on the analysis of structurally similar quinazoline derivatives found in the literature. mdpi.commdpi.com

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the carbon skeleton of aromatic systems.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings are expected to produce strong signals. The "ring breathing" modes of the phenyl and quinazoline rings, which involve the concerted expansion and contraction of the rings, are characteristic and can provide information about the electronic environment and substitution pattern.

Interactive Data Table: Predicted Raman Active Modes for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group/Moiety
3050-3080Aromatic C-H StretchQuinazoline, Phenyl, Aniline Rings
1580-1620Ring C=C StretchPhenyl and Quinazoline Rings
990-1010Ring Breathing ModePhenyl Ring
600-800Ring DeformationQuinazoline and Phenyl Rings
< 200Torsional ModesInter-ring C-C and C-N bonds

Note: The data in this table are predictive and based on the analysis of structurally similar aromatic and heterocyclic compounds. deakin.edu.au

Chiroptical Spectroscopy for Stereochemical Insights (if chiral derivatives are relevant)

While this compound is itself achiral, it can serve as a scaffold for the synthesis of chiral derivatives. Chirality could be introduced by adding a chiral center to a substituent or by creating conditions for atropisomerism, where rotation around the single bonds connecting the aromatic rings is hindered, leading to stable, non-superimposable conformers. For such chiral derivatives, chiroptical spectroscopy techniques are indispensable for determining their absolute configuration and studying their conformational behavior in a chiral environment. bohrium.com

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-visible range. scivisionpub.com The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is exquisitely sensitive to the three-dimensional arrangement of the chromophores within the molecule.

For a chiral derivative of this compound, the quinazoline and phenyl moieties act as the primary chromophores. The electronic transitions of these groups would be perturbed by the chiral environment, giving rise to a unique ECD spectrum. By comparing the experimentally measured ECD spectrum with quantum chemical predictions for different enantiomers, the absolute configuration of the chiral derivative can be unambiguously assigned. nih.gov ECD is a powerful tool for stereochemical analysis, especially for molecules where X-ray crystallography is not feasible.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the vibrational transition region. bohrium.com VCD provides detailed stereochemical information based on the vibrational modes of the entire molecule. Every vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal, resulting in a rich and complex spectrum that is highly specific to its 3D structure.

For a chiral derivative of this compound, VCD could be used to probe the stereochemistry around a chiral center or the helical twist of an atropisomer. For example, the C-H and N-H stretching and bending vibrations would give rise to characteristic VCD signals whose signs and intensities are directly related to the absolute configuration. The combination of experimental VCD spectra and density functional theory (DFT) calculations has become a reliable method for determining the absolute configuration of chiral molecules in solution. bohrium.com

Elucidation of Molecular Targets and Intracellular Signaling Pathways

The planar, heterocyclic structure of the quinazoline scaffold is a key feature that allows it to interact with a variety of biological macromolecules. Research has focused on identifying its specific molecular targets to understand its therapeutic potential.

Derivatives of the quinazoline core have demonstrated significant inhibitory activity against several classes of enzymes, which are often implicated in pathological conditions.

Kinase Inhibition : The 4-anilinoquinazoline scaffold is a well-established pharmacophore for kinase inhibition. ijcce.ac.irsoton.ac.uknih.gov These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain. ijcce.ac.irnih.gov This inhibition can halt signal transduction pathways crucial for cell proliferation and survival. ijcce.ac.ir Specific kinases targeted by various 2-phenyl and 4-anilinoquinazoline derivatives include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). ijcce.ac.irnih.govnih.gov For instance, certain 4-anilinoquinazoline derivatives have shown potent inhibitory activity against both EGFR and VEGFR-2. ijcce.ac.ir A series of 2-phenylquinazolinones were identified as dual-activity inhibitors of tankyrases (TNKS) and certain kinases involved in the Wnt/β-catenin pathway. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Quinazoline Derivatives

This table is interactive. You can sort and filter the data.

Compound Class Target Kinase IC50 Value Reference
4-Anilinoquinazoline derivative (8a) VEGFR-2 0.9 µM ijcce.ac.ir
4-Anilinoquinazoline derivative (8a) EGFR 20.67 µM ijcce.ac.ir
3-Phenylquinazolin-2,4(1H,3H)-dione (3d) VEGFR-2 51 nM nih.gov
3-Phenylquinazolin-2,4(1H,3H)-dione (3e) VEGFR-2 83 nM nih.gov
3-Phenylquinazolin-2,4(1H,3H)-dione (3c) c-Met 74 nM nih.gov
3-Phenylquinazolin-2,4(1H,3H)-dione (3e) c-Met 48 nM nih.gov
2-Phenylquinazolinone (42) TNKS2 ~1 µM nih.gov
2-Phenylquinazolinone (42) CDK9 ~1 µM nih.gov
2-Phenylquinazolinone (42) Akt ~1 µM nih.gov

DNA Gyrase Inhibition : DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and survival, making it a validated antibacterial target. nih.govals-journal.com Certain quinazoline derivatives have been identified as inhibitors of this enzyme. For example, N-(6-chloro-4-phenylquinazolin-2-yl)guanidine was found to strongly inhibit E. coli DNA gyrase with an IC50 value of approximately 7 μM. nih.gov The likely mechanism of action is the stabilization of the enzyme-DNA cleavage complex, which leads to DNA breaks and classifies it as a bacterial DNA gyrase poison. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition : The COX enzymes, particularly the inducible COX-2 isoform, are key mediators of inflammation and pain. nih.gov Structurally related compounds, such as 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives, have been developed and evaluated as selective COX-2 inhibitors. nih.govnih.gov The selectivity for COX-2 over COX-1 is attributed to differences in the catalytic sites of the isoenzymes, where the smaller valine residue in COX-2 (at position 523) allows access to a side pocket that is blocked by a larger isoleucine residue in COX-1. nih.gov

Esterase Inhibition : Some studies have explored the effect of quinazoline derivatives on other enzymes, such as cholinesterases. In one study, 4-anilinoquinazolines were evaluated for their ability to inhibit butyrylcholinesterase (BChE), indicating a broader enzymatic inhibition profile for this chemical class. researchgate.net

The primary receptor targets identified for the 2-phenyl- and 4-anilinoquinazoline class are receptor tyrosine kinases (RTKs), such as EGFR and VEGFR. ijcce.ac.irnih.gov These receptors play a critical role in cell signaling pathways that control cell growth, proliferation, and angiogenesis. ijcce.ac.ir The binding of 4-anilinoquinazoline derivatives to the ATP-binding site within the intracellular kinase domain of these receptors prevents ATP from binding, thereby inhibiting the autophosphorylation of the receptor and blocking the downstream signaling cascade. ijcce.ac.ir Molecular docking studies have helped to elucidate the specific interactions, such as hydrogen bonding, that stabilize the inhibitor-receptor complex. ijcce.ac.irnih.gov

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes and represent a vast class of potential therapeutic targets. nih.gov While not always explicitly defined as PPI modulation, the action of enzyme inhibitors like this compound derivatives inherently involves the disruption of protein interactions. For example, by occupying the ATP-binding pocket of a kinase, these inhibitors prevent the interaction between the kinase and its ATP substrate. Furthermore, by inhibiting kinase activity, they prevent the phosphorylation of downstream substrate proteins, thereby modulating the signaling complexes and pathways that rely on these phosphorylation-dependent PPIs. nih.govnih.gov The inhibition of tankyrases by 2-phenylquinazolinones modulates the Wnt/β-catenin pathway by preventing the ADP-ribosylation of Axin, a key component of the β-catenin destruction complex, thus interfering with the protein-protein interactions within this complex. nih.gov

The planar aromatic structure of the quinazoline ring system allows it to interact directly with nucleic acids. nih.govnih.gov Studies on various quinazoline derivatives have demonstrated that these molecules can bind to double-stranded DNA. The proposed modes of interaction include intercalation, where the planar molecule inserts itself between the base pairs of the DNA helix, and groove binding. nih.govnih.gov These interactions can disrupt DNA replication and transcription, contributing to the compound's biological effects. nih.gov For instance, studies using DNA melting temperature measurements, fluorescence emission, and circular dichroism have confirmed that N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline derivatives can bind to DNA through an intercalative process. nih.gov Molecular docking studies have further suggested that these compounds can act as minor groove binders. semanticscholar.org

Cellular Mechanistic Studies (In Vitro)

To understand how molecular interactions translate into cellular effects, in vitro studies using cell lines are essential. These investigations provide insights into the impact of the compound on fundamental cellular processes like cell division.

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Several studies have shown that derivatives of 2-phenylquinazoline and 4-anilinoquinazoline can perturb the normal progression of the cell cycle. researchgate.netresearchgate.net

One study on 2-phenylquinazolin-4-yl 4-methylbenzenesulfonate derivatives found that the most potent compounds induced cell cycle arrest in the G2/M phase in multiple cancer cell lines. researchgate.net This arrest prevents cells from entering mitosis, ultimately leading to apoptosis. researchgate.net Similarly, another 4-anilinoquinazoline derivative was found to cause cell cycle arrest at the G2/M phase and induce an accumulation of cells in the pre-G1 phase, indicative of apoptosis. researchgate.net In contrast, a different series of structurally related 2-anilino-4-triazolpyrimidine derivatives demonstrated an ability to cause cell cycle arrest in the G0/G1 phase. scienceopen.com This indicates that subtle structural modifications to the core scaffold can alter the specific phase of the cell cycle that is targeted.

Table 2: Effect of Quinazoline Derivatives on Cell Cycle Progression

This table is interactive. You can sort and filter the data.

Compound Class Cell Line(s) Effect Reference
2-Phenylquinazolin-4-yl sulfonate derivatives MCF-7, MD-MBA-231, A549, HCT-116 G2/M phase arrest researchgate.net
4-Anilinoquinazoline derivative (5f) Not specified G2/M phase arrest, Pre-G1 accumulation researchgate.net
2-Anilino-4-triazolpyrimidine derivative (11k) HCT116, MDA-MB-468 G0/G1 phase arrest scienceopen.com

An in-depth analysis of the biological mechanisms of this compound and its derivatives reveals a complex interplay of molecular interactions that drive its therapeutic potential. This article explores the compound's effects on programmed cell death, cellular maintenance processes, and microbial systems, alongside a detailed examination of its structure-activity relationships.

2 Mechanisms of Apoptosis Induction and Programmed Cell Death

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer agents. Derivatives of the quinazoline scaffold have been shown to initiate apoptosis through various cellular pathways, primarily centered around the B-cell lymphoma 2 (Bcl-2) family of proteins.

Research has identified novel phenylquinazoline derivatives that exhibit significant cytotoxicity against human breast cancer cells, including cisplatin-resistant strains. nih.govmedchemexpress.com Mechanistic studies revealed that these compounds, specifically SMS-IV-20 and SMS-IV-40, function by targeting pro-survival members of the Bcl-2 family. nih.govmedchemexpress.com Western blot analysis demonstrated that these derivatives lead to the downregulation of Bcl-2 and/or Bcl-xL expression. nih.gov This antagonistic action on the pro-survival proteins promotes the release of mitochondrial Cytochrome C, a key event in the intrinsic apoptotic pathway, ultimately leading to cancer cell death. nih.gov

Furthermore, investigations into 4-anilinoquinazolines identified compounds that are potent inducers of apoptosis. nih.gov One such compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was discovered through a high-throughput caspase-3 activator assay, showing an EC50 for caspase activation of just 2 nM in T47D breast cancer cells. nih.gov This highlights the role of caspase activation as a central process in the apoptotic mechanism of these compounds. Other studies have also confirmed that various quinazolinone derivatives can induce both early and late-stage apoptosis in cancer cell lines like HepG-2. bue.edu.eg

The table below summarizes the apoptotic activity of selected quinazolinone derivatives.

CompoundCell LineActivityMechanism
SMS-IV-20MCF-7, MCF-7-CRCytotoxicity, Apoptosis InductionDownregulation of BCL-2, Cytochrome C release
SMS-IV-40MCF-7, MCF-7-CRCytotoxicity, Apoptosis InductionDownregulation of BCL-2 and BCL-XL, Cytochrome C release
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amineT47DCaspase-3 Activation (EC50 = 2 nM)Caspase activation, Tubulin polymerization inhibition
Quinazolinone sulfonamide derivative 7HepG-2Apoptosis InductionInduces early-stage apoptosis

3 Autophagy Modulation Mechanisms

Autophagy is a cellular catabolic process involving the degradation of a cell's own components through the lysosomal machinery. The interplay between autophagy and apoptosis is a key area of investigation in cancer therapeutics. Certain quinazolinone derivatives have been found to modulate autophagy, often in conjunction with apoptosis.

A study on the derivative 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ) in human leukemia MOLT-4 cells demonstrated its ability to induce both cytochrome c-mediated apoptosis and autophagy. nih.gov The induction of autophagy was confirmed through acridine orange staining, LC3 immunofluorescence, and western blotting of key autophagy-related proteins. nih.gov Interestingly, the study revealed an interdependence between the two processes; a universal caspase inhibitor and cytochrome c silencing strongly inhibited both DQQ-induced autophagy and apoptosis. nih.gov Silencing of Beclin1, a key autophagy protein, also partially reversed the cell death, indicating that autophagy plays a role in regulating the apoptotic process initiated by the compound. nih.gov This suggests a negative feedback potential of cytochrome c-regulated autophagy. nih.gov

4 Cellular Uptake and Intracellular Distribution Mechanisms

The efficacy of a compound is dependent on its ability to enter cells and reach its intracellular target. While specific studies on the cellular uptake of this compound are limited, general mechanisms for small molecules and related heterocyclic compounds can be inferred. The uptake of small molecule drugs is often governed by their physicochemical properties, such as lipophilicity and size, allowing them to passively diffuse across the cell membrane.

For more complex derivatives or conjugated forms, endocytic pathways may be involved. Studies on nanoparticles, for instance, show that internalization can occur via clathrin-mediated endocytosis and macropinocytosis. nih.gov Once inside, compounds are often trafficked through endo-lysosomal compartments. dovepress.com The specific pathway can influence the ultimate intracellular fate and therapeutic effect. For example, studies with cationic liposomes show that the uptake pathway (endocytosis vs. membrane fusion) significantly impacts the intracellular distribution and delivery efficiency of encapsulated molecules. dovepress.com The presence of a metallocene moiety conjugated to a peptide has been shown to be essential for cellular uptake, suggesting that specific structural features can facilitate membrane translocation. nih.gov

5 Mechanisms of Action in Microbial Systems (Antibacterial, Antifungal, Antiviral)

Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity. mdpi.comnih.gov Their mechanisms of action vary depending on the microbial target.

Antifungal Activity: The antifungal action of quinazoline derivatives often involves targeting the fungal cell membrane. nih.gov A primary mechanism for many antifungal drugs is the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane that is absent in mammalian cells. nih.govebsco.com Azole antifungals, for example, inhibit the enzyme 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. mdpi.com Other mechanisms include the direct interaction with membrane sterols to form pores, as seen with polyenes, or the inhibition of cell wall synthesis by targeting enzymes like (1,3)beta-glucan synthase. ebsco.commdpi.com Some studies on 2-substituted-4-amino-quinolines suggest a mechanism that does not involve disrupting the fungal membrane, indicating that alternative targets exist. nih.gov

Antibacterial Activity: Quinazolin-4(3H)-one derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The precise mechanism is not always fully elucidated but is dependent on the specific substitutions on the quinazoline core. nih.goveco-vector.com Structure-activity relationship studies indicate that substitutions at the 2 and 3 positions are often crucial for antibacterial efficacy. nih.gov Some compounds have shown potent activity against multi-drug resistant bacteria, sometimes enhanced when conjugated with silver nanoparticles. semanticscholar.org

Antiviral Activity: Several quinazolinone derivatives have been evaluated for their antiviral properties. One study synthesized a series of 2,3-disubstituted quinazolin-4(3H)-ones and found that a bromo-substituted derivative exhibited distinct activity against Herpes simplex virus (HSV-1, -2) and vaccinia viruses. nih.govnih.gov The mechanism of antiviral action for quinazolines can be diverse. For some derivatives active against Tobacco Mosaic Virus (TMV), the proposed mechanism involves the induction of pathogenesis-related proteins (PR-1a and PR-5) in the host, which enhances defensive enzyme activity and inhibits virus proliferation. mdpi.com General antiviral drug mechanisms include inhibiting viral entry, uncoating, replication (e.g., targeting viral DNA polymerase or reverse transcriptase), or the processing of viral proteins by proteases. youtube.com

Applications in Advanced Materials Science and Analytical Chemistry Research

Optoelectronic and Photonic Applications

The inherent aromatic system of the quinazoline (B50416) core, coupled with the potential for intramolecular charge transfer (ICT) facilitated by donor (aniline) and acceptor (quinazoline) moieties, makes it a promising candidate for various optoelectronic and photonic applications.

The photophysical behavior of quinazoline derivatives is a key determinant of their utility in optical materials. Research into compounds structurally related to 2-(2-Phenylquinazolin-4-yl)aniline, such as 5-aminobiphenyl substituted nih.govresearchgate.netnih.govtriazolo[4,3-c]quinazolines, reveals significant fluorescence properties. mdpi.com These molecules are emissive in various solvents, with their emission characteristics being sensitive to the polarity of the medium—a phenomenon known as solvatochromism. mdpi.com

For instance, derivatives with diethylamino and diphenylamino substitutions exhibit emission maxima in the range of 465–486 nm in toluene. mdpi.com In contrast, carbazolyl-containing variants emit in the blue-purple region, with maxima between 420–441 nm. mdpi.com This sensitivity to solvent polarity, where a wide range of emission colors from deep blue to orange can be observed under UV light, suggests a significant change in the molecular dipole moment upon photoexcitation. mdpi.com This behavior is indicative of intramolecular charge transfer (ICT) from the donor group to the acceptor quinazoline core. mdpi.com The presence of a structured emission spectrum in non-polar solvents and a broad, structureless emission in more polar solvents further substantiates the occurrence of ICT states. mdpi.com

The term solvatochromism refers to the change in a substance's color, or more accurately, its absorption or emission spectra, when dissolved in different solvents. nih.govmdpi.com This effect arises from the differential solvation of the molecule's ground and excited electronic states. nih.gov The study of solvatochromism is a valuable tool for understanding the nature of excited states and for designing materials with specific optical responses. nih.gov

Table 1: Representative Photophysical Data for Structurally Related Triazoloquinazoline Derivatives

Compound Type Solvent Emission Maxima (λem, nm)
Et₂N-substituted Toluene 465-486
Ph₂N-substituted Toluene 465-486
Carbazolyl-substituted Toluene 420-441

Data sourced from studies on 5-aminobiphenyl substituted nih.govresearchgate.netnih.govtriazolo[4,3-c]quinazolines. mdpi.com

The promising fluorescence and charge-transfer properties of quinazoline derivatives make them attractive for use in organic light-emitting diodes (OLEDs). The development of efficient and stable blue-emitting materials remains a critical challenge in OLED technology. The blue-purple emission observed in some carbazolyl-substituted triazoloquinazolines suggests their potential as blue emitters. mdpi.com Furthermore, related heterocyclic systems have demonstrated remarkable electroluminescence performance when incorporated into phosphorescent OLEDs (PhOLEDs) as host materials. mdpi.com The high thermal stability and solubility often associated with these compounds are advantageous for the fabrication of solution-processed OLEDs. nih.gov

In the field of organic photovoltaics (OPVs), materials capable of efficient charge generation and transport are essential. While direct research on this compound in OPVs is limited, the broader class of nitrogen-containing heterocyclic compounds is widely explored. For instance, carbazole-based molecules have been successfully used to create self-assembled monolayers (SAMs) that act as hole-extracting interlayers in high-efficiency OPV cells. nih.govresearchgate.net These SAMs can modify the work function of electrodes, leading to improved hole transport, reduced recombination losses, and enhanced power conversion efficiencies, with some devices reaching up to 18.4%. nih.govresearchgate.net Perylene derivatives, another class of organic molecules, have also been extensively used as active materials in OPVs due to their excellent stability and light-absorbing properties. researchgate.net The electron-donating aniline (B41778) and electron-accepting quinazoline moieties within this compound suggest its potential as a donor-acceptor type material, which is a common design strategy for OPV active layer components. nih.gov

Non-linear optical (NLO) materials, which exhibit an optical response that is not linearly proportional to the strength of the incident light, are crucial for applications in photonics and optical computing. Quinazoline derivatives have emerged as promising candidates for NLO materials. researchgate.netiaea.org Theoretical and experimental studies on quinazolinone derivatives have shown that they can possess significant third-order NLO properties. researchgate.netiaea.org

A key design principle for enhancing NLO response is the creation of a "push-pull" electronic structure within the molecule. This involves connecting electron-donating groups and electron-accepting groups through a π-conjugated bridge. researchgate.netiaea.org In one study, the introduction of phenylacetylene (B144264) groups (acting as a π-bridge and donor) to a quinazolinone backbone (the acceptor) resulted in a substantial increase in the second-order hyperpolarizability (γ), a measure of third-order NLO activity. researchgate.netiaea.org The modified compound exhibited a γ value of 6.225 × 10⁻³¹ esu, which was over seven times higher than the unmodified parent compound. researchgate.netiaea.org This enhancement is attributed to a decrease in the molecule's energy gap and a reduction in intermolecular π-π stacking. researchgate.netiaea.org Given that this compound inherently possesses a donor (aniline) and acceptor (phenylquinazoline) system, it represents a foundational structure for the development of new NLO materials.

Chemo- and Biosensor Development

The ability of the quinazoline scaffold to interact with analytes and signal these events through a change in optical properties forms the basis of its application in chemical and biological sensors.

The design of effective chemo- and biosensors based on quinazoline derivatives relies on integrating a recognition unit (receptor) with a signaling unit (fluorophore). The quinazoline core often serves as the fluorophore, whose emission can be modulated by the binding of an analyte to the receptor.

Key design principles include:

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the sensor molecule typically has a low fluorescence quantum yield due to a photoinduced electron transfer (PET) process from a receptor to the fluorophore. Upon binding a target analyte (like a metal ion), the PET process is inhibited, leading to a "turn-on" of fluorescence. Many quinazoline-based sensors for metal ions such as Al³⁺ operate on this principle.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density within the sensor molecule, modifying the ICT character and causing a shift in the absorption or emission wavelength. This allows for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a more robust signal.

Aggregation-Induced Emission (AIE): Some fluorophores are non-emissive in solution but become highly fluorescent upon aggregation. nih.gov A sensor can be designed where the analyte induces aggregation of the AIE-active quinazoline derivative, leading to a strong fluorescence signal. nih.gov

Modular Scaffolds: For detecting specific biological targets, the quinazoline fluorophore can be incorporated into larger, modular structures like peptides. nih.gov By varying the amino acid sequence and the number and arrangement of binding ligands, sensors with a range of affinities and selectivities for a target, such as Zn²⁺ ions, can be systematically developed. nih.gov

The aniline group in this compound can serve as a versatile anchor point for attaching various receptor units, allowing for the rational design of selective sensors for a wide array of chemical and biological species.

Fluorescence-Based and Electrochemical Sensing Mechanisms

The inherent photophysical properties and rich coordination chemistry of the quinazoline core make it an excellent platform for developing chemical sensors. Derivatives of this compound are instrumental in the creation of sensitive and selective analytical tools for detecting various species, particularly metal ions.

The primary mechanism for fluorescence-based sensing involves the interaction of the quinazoline derivative with a target analyte, leading to a measurable change in its fluorescence emission. For instance, quinazoline-based chemosensors have been designed for the highly selective recognition of metal ions like copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), and mercury (Hg²⁺) in aqueous media. researchgate.netnih.govnih.gov The sensing process can operate through several photophysical phenomena:

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to the nitrogen atoms of the quinazoline ring and potentially the aniline group can restrict intramolecular rotation, leading to a significant enhancement of fluorescence intensity.

Photoinduced Electron Transfer (PET): In the unbound state, a PET process can occur, quenching the fluorescence of the molecule. Upon binding a target ion, this PET process can be inhibited, causing the fluorescence to "turn on". acs.org

Intramolecular Charge Transfer (ICT): The interaction with an analyte can alter the electron distribution within the molecule, modifying the ICT characteristics and resulting in a shift in the emission wavelength. nih.gov

Ring-Opening Mechanism: In some cases, the metal ion can assist in a structural transformation of the sensor. For example, a quinazoline derivative was shown to undergo a ring-opening to form a Schiff base complex upon interaction with Cu(II) ions, which in turn quenches the fluorescence. researchgate.net

Electrochemical sensing provides an alternative and powerful method for detection. nih.govyoutube.com In this context, quinazoline compounds can be used to modify electrode surfaces. These modifications enhance the sensor's performance by improving sensitivity and selectivity. The mechanism typically involves the quinazoline moiety facilitating the electrochemical oxidation or reduction of the target analyte. Nanomaterials are often used as modifiers on sensors to overcome the shortcomings of traditional detection methods. nih.gov For example, electrodes modified with quinazoline-containing covalent organic frameworks (COFs) or nanocomposites can offer pre-concentration of the analyte at the electrode surface and catalyze the electron transfer process, enabling the detection of heavy metal ions or organic pollutants at very low concentrations. mdpi.com

Table 1: Examples of Quinazoline-Based Chemosensors for Metal Ion Detection

Sensor TypeTarget AnalyteDetection MethodDetection Limit (LOD)Reference
Quinazolinone Schiff BaseNi²⁺Colorimetric7.9 nM nih.gov
Quinazolinone Schiff BaseZn²⁺Fluorometric & Colorimetric1.7 nM (Fluorometric) nih.gov
Dihydroquinazolinone DerivativeHg²⁺Fluorescence (On-Off)Not specified nih.gov
Quinazoline DerivativeCu²⁺Fluorescence~1 µM researchgate.net
COF-based ElectrodeCd²⁺, Pb²⁺, Cu²⁺, Hg²⁺Electrochemical0.922 nM (Cd²⁺) mdpi.com

Applications in Catalysis

The structural features of this compound, particularly its nitrogen-containing heterocyclic system, suggest significant potential in the field of catalysis, both as a ligand for metal-based catalysts and as an organocatalyst.

The nitrogen atoms within the quinazoline ring system are effective coordination sites for transition metals. This property is foundational to its use in ligand design for catalysis. Metal-catalyzed reactions are frequently employed in the synthesis of quinazoline derivatives themselves, using catalysts based on palladium, copper, and ruthenium. acs.orgrroij.comnih.gov

Building on this, the rigid backbone of the 2-phenylquinazoline (B3120039) structure provides a well-defined spatial arrangement for coordinating to a metal center. By introducing chiral centers into the aniline or phenyl substituents, or by designing derivatives that can act as bidentate or pincer ligands, it is possible to create a chiral environment around the metal. This is the core principle of asymmetric catalysis, where such chiral ligands guide the stereochemical outcome of a reaction to favor one enantiomer over the other. The 1,2,3-triazole moiety, which can be readily synthesized via copper-catalyzed reactions, is another structural feature that can be incorporated into quinazoline scaffolds to enhance their coordination properties and stability. scielo.org.za The development of such tailored quinazoline-based ligands is an active area of research aimed at achieving high selectivity and efficiency in a variety of synthetic transformations.

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field in green chemistry. While the synthesis of the quinazoline scaffold itself often benefits from organocatalytic methods nih.gov, the potential of quinazoline derivatives like this compound to act as organocatalysts is an emerging area of interest.

The basic nitrogen atoms in the quinazoline ring can function as a Brønsted base or a Lewis base. This allows them to activate substrates in a variety of reactions. For example, they could potentially catalyze aldol (B89426) reactions, Michael additions, or other transformations that rely on base catalysis. The aniline portion of the molecule can also participate in catalysis, for instance, through the formation of iminium or enamine intermediates. The dual functionality of the quinazoline core and the aniline group offers intriguing possibilities for designing novel bifunctional organocatalysts.

Polymer Science and Functional Materials Engineering

The integration of specific functional units into polymers is a key strategy for creating advanced materials with tailored properties. The unique electronic and photophysical characteristics of the this compound moiety make it a valuable building block in polymer science.

The aniline group in this compound provides a reactive handle for polymerization. This allows the molecule to be incorporated as a monomeric unit into a variety of polymer architectures. rsc.orgnih.gov Depending on the synthetic strategy, the quinazoline unit can be positioned within the main polymer chain (backbone) or as a pendant group (side chain). rsc.org

Backbone Incorporation: When part of the polymer backbone, the rigid quinazoline units can significantly enhance the thermal stability and mechanical strength of the material. This approach has been used to create high-performance polymers like polyquinolines, which are known for their thermal resilience and electroluminescent properties. researchgate.net

Side-Chain Incorporation: Grafting the quinazoline unit onto a flexible polymer backbone as a side chain allows for the properties of the quinazoline to be expressed without dramatically altering the physical properties (e.g., solubility, processability) of the parent polymer. rsc.org This is particularly useful for creating functional films and coatings.

The resulting polymers can be soluble in common organic solvents, allowing them to be processed into thin films for various applications, including electronic devices. rsc.org

"Smart" or responsive materials can change their properties in response to external stimuli. The sensitivity of the quinazoline core to its chemical environment can be harnessed to create such materials. By incorporating this compound units into polymers, it is possible to develop materials that respond to pH, metal ions, or light.

As established in the sensing section, quinazoline derivatives can exhibit significant changes in their fluorescence upon binding to metal ions. researchgate.netnih.gov A polymer decorated with these units could therefore function as a macroscopic sensor, changing its color or fluorescence in the presence of specific analytes. Similarly, the basic nitrogen atoms of the quinazoline ring can be protonated or deprotonated with changes in pH. In a polymer, this can lead to changes in chain conformation, solubility, or hydrogel swelling, creating a pH-responsive material. These responsive polymers hold promise for applications in controlled release systems, chemical sensing, and environmental monitoring. rsc.org

Table 2: Conceptual Properties of Polymers Containing Quinazoline Units

Incorporation SiteExpected Primary InfluencePotential PropertiesExample Application Area
Backbone Structural IntegrityHigh thermal stability, rigidity, enhanced mechanical strength, electroluminescence. researchgate.netHigh-performance plastics, organic light-emitting diodes (OLEDs).
Side Chain Functional PropertiesChemo-responsive fluorescence/color, pH-sensitivity, retained processability of the main chain. rsc.orgChemical sensor films, smart coatings, controlled-release matrices.

Advanced Analytical Methodologies for Research Purposes

Development of High-Resolution Chromatographic and Mass Spectrometric Methods for Mechanistic Elucidation in Complex Biological Matrices

No research is currently available on the development of high-resolution chromatographic and mass spectrometric methods specifically for the analysis of this compound in complex biological matrices.

Spectrophotometric and Electrochemical Quantification Techniques for Research Studies

There is no published research detailing the development and application of spectrophotometric or electrochemical quantification techniques for this compound in research settings.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-Phenylquinazolin-4-yl)aniline?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of anthranilic acid derivatives with benzaldehyde analogs to form the quinazolinone core. Subsequent functionalization of the 4-position with an aniline moiety can be achieved via nucleophilic substitution or Pd-catalyzed coupling. Key steps include:

  • Condensation : Use a refluxing mixture of acetic acid and ammonium acetate to form the quinazolin-4(3H)-one intermediate .
  • Amination : Introduce the aniline group using Buchwald-Hartwig amination or Ullmann coupling under inert conditions (e.g., nitrogen atmosphere) .
  • Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization from methanol/water mixtures ensures high purity .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 6.8–8.5 ppm) and confirm the aniline NH2_2 group (δ ~5.0 ppm, broad singlet). DEPT-135 distinguishes CH2_2/CH3_3 groups in side chains .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond lengths (C–N: ~1.34 Å) and dihedral angles between quinazoline and phenyl rings (~15–25°) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 314.1294) .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

Methodological Answer: Crystallographic disorder, common in flexible substituents, requires:

  • Multi-Component Modeling : Split occupancy refinement for overlapping atoms using SHELXL .
  • Restraints : Apply geometric restraints (e.g., SIMU/DELU in SHELX) to maintain reasonable thermal motion .
  • Validation Tools : Check residual density maps (e.g., via Olex2) and R-factors (target R1 < 0.05 for high-resolution data) .

Q. What computational methods predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps (~3.5 eV for quinazoline derivatives) and electrostatic potential maps .
  • Molecular Docking : AutoDock Vina evaluates binding affinities (e.g., ΔG ~−8.5 kcal/mol) to biological targets like tyrosine kinases, leveraging hydrogen bonds with the aniline NH2_2 group .

Q. How to address contradictions in reactivity data for this compound derivatives?

Methodological Answer:

  • Controlled Replication : Standardize reaction conditions (solvent purity, temperature ±1°C) to minimize variability .
  • Kinetic Studies : Monitor intermediates via in situ IR or HPLC to identify competing pathways (e.g., imine vs. amide formation) .
  • Cross-Validation : Compare results from multiple analytical methods (e.g., LC-MS and 1^1H NMR integration) .

Methodological Challenges

Q. What strategies improve the yield of this compound in large-scale syntheses?

Methodological Answer:

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)2_2/Xantphos) for coupling reactions to reduce byproducts .
  • Solvent Engineering : Use DMF/H2_2O biphasic systems to enhance solubility of intermediates .
  • Flow Chemistry : Continuous reactors minimize decomposition and improve heat transfer for exothermic steps .

Q. How to characterize hydrogen-bonding networks in this compound crystals?

Methodological Answer:

  • Synchrotron Data : Collect high-resolution (<1.0 Å) data at beamlines (e.g., Advanced Light Source) to resolve weak H-bonds (N–H⋯O, ~2.8 Å) .
  • Hirshfeld Surfaces : CrystalExplorer analyzes intermolecular contacts (e.g., 10–15% H-bond contribution) .

Safety and Handling

Q. What precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (TLV: <1 ppm for aniline derivatives) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.